molecular formula C14H11FO2 B6377767 4-(5-Fluoro-2-methylphenyl)-2-formylphenol CAS No. 1111129-22-6

4-(5-Fluoro-2-methylphenyl)-2-formylphenol

Cat. No.: B6377767
CAS No.: 1111129-22-6
M. Wt: 230.23 g/mol
InChI Key: GQZQNOYOHNSIMP-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methylphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a formyl group attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylphenol.

    Formylation: The formyl group is introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride in the presence of a catalyst like aluminum chloride.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(5-Fluoro-2-methylphenyl)-2-carboxyphenol.

    Reduction: 4-(5-Fluoro-2-methylphenyl)-2-hydroxyphenol.

    Substitution: 4-(5-Methoxy-2-methylphenyl)-2-formylphenol.

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Fluoro-2-methylphenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a formyl group.

    4-(5-Fluoro-2-methylphenyl)-2-carboxyphenol: Similar structure but with a carboxyl group instead of a formyl group.

    4-(5-Methoxy-2-methylphenyl)-2-formylphenol: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

4-(5-Fluoro-2-methylphenyl)-2-formylphenol is unique due to the presence of both a fluorine atom and a formyl group on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-12(15)7-13(9)10-3-5-14(17)11(6-10)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZQNOYOHNSIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685098
Record name 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-22-6
Record name 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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